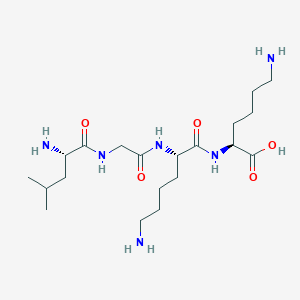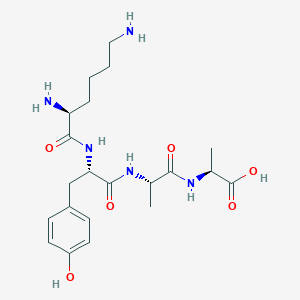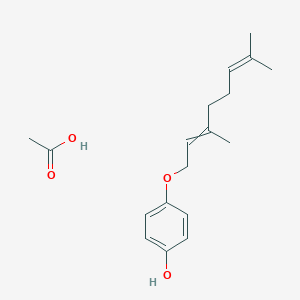
L-Leucylglycyl-L-lysyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucylglycyl-L-lysyl-L-lysine is a peptide compound composed of the amino acids leucine, glycine, and lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Repetition: Steps 2 and 3 are repeated for the addition of L-lysine and another L-lysine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucylglycyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine residues.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
L-Leucylglycyl-L-lysyl-L-lysine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industrial: It is used in the development of peptide-based materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of L-Leucylglycyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with cell surface receptors to trigger signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucylglycyl-L-lysine: A shorter peptide with similar properties.
L-Leucylglycyl-L-lysyl-L-arginine: An analog with arginine replacing one lysine residue.
L-Leucylglycyl-L-lysyl-L-histidine: An analog with histidine replacing one lysine residue.
Uniqueness
L-Leucylglycyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of two lysine residues, which can influence its biological activity and interactions. The presence of multiple lysine residues can enhance its binding affinity to certain targets and increase its potential therapeutic effects.
Propiedades
Número CAS |
300768-38-1 |
|---|---|
Fórmula molecular |
C20H40N6O5 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H40N6O5/c1-13(2)11-14(23)18(28)24-12-17(27)25-15(7-3-5-9-21)19(29)26-16(20(30)31)8-4-6-10-22/h13-16H,3-12,21-23H2,1-2H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)/t14-,15-,16-/m0/s1 |
Clave InChI |
KCUKBJRJSSESTP-JYJNAYRXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)

![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)




